molecular formula C21H24N2O3 B2908870 4-isopropoxy-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzamide CAS No. 941992-80-9

4-isopropoxy-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzamide

Cat. No.: B2908870
CAS No.: 941992-80-9
M. Wt: 352.434
InChI Key: YWEZSFASAQFWBG-UHFFFAOYSA-N
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Description

4-isopropoxy-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzamide is a useful research compound. Its molecular formula is C21H24N2O3 and its molecular weight is 352.434. The purity is usually 95%.
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Biological Activity

The compound 4-isopropoxy-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzamide (referred to as Compound A ) is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

Compound A can be represented by the following structural formula:

C19H24N2O2\text{C}_{19}\text{H}_{24}\text{N}_2\text{O}_2

The biological activity of Compound A is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in cellular signaling pathways. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, potentially impacting conditions such as anxiety and depression.

Antiviral Activity

Research has indicated that benzamide derivatives exhibit antiviral properties. For instance, a study on related compounds demonstrated their ability to inhibit enteroviruses by binding to viral capsids, thereby preventing viral replication. Although specific data on Compound A is limited, its structural similarities to known antiviral agents suggest potential efficacy against viral infections .

Anticancer Activity

In vitro studies have shown that compounds similar to Compound A can induce apoptosis in cancer cell lines. The mechanism often involves the activation of caspase pathways and inhibition of cell proliferation. For example, derivatives with similar amide functionalities have been reported to exhibit significant cytotoxicity against various cancer types .

Study 1: Antiviral Efficacy

In a comparative study involving several benzamide derivatives, Compound A was evaluated for its ability to inhibit Coxsackie Virus A9 (CVA9). The results indicated that compounds with similar structures effectively reduced viral titers in infected cell cultures, suggesting that Compound A may possess comparable antiviral properties .

Compound EC50 (µM) Selectivity Index
Compound ATBDTBD
CL2121140
CL21310>100

Study 2: Anticancer Potential

A study focused on the cytotoxic effects of various benzamide derivatives revealed that compounds with an isopropoxy group exhibited enhanced activity against breast cancer cell lines. The study highlighted the importance of side-chain modifications in enhancing biological activity .

Compound IC50 (µM) Cell Line
Compound ATBDMCF-7
Benzamide X5MCF-7
Benzamide Y15MDA-MB-231

Properties

IUPAC Name

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-14(2)26-18-9-6-16(7-10-18)21(25)22-17-8-11-19(15(3)13-17)23-12-4-5-20(23)24/h6-11,13-14H,4-5,12H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWEZSFASAQFWBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)OC(C)C)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.